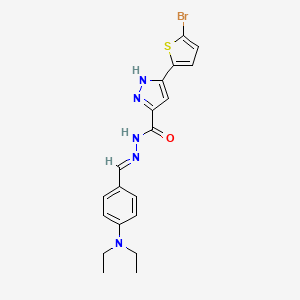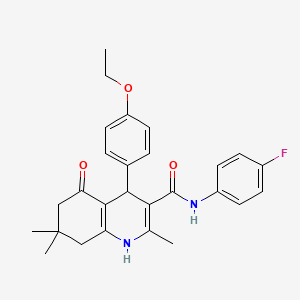![molecular formula C18H14Cl2N4S B11642199 2-(2,4-dichlorophenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11642199.png)
2-(2,4-dichlorophenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor, which makes it a promising candidate for cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include the use of primary amines and dimethylformamide dimethylacetal (DMF-DMA) as reagents .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.
化学反应分析
Types of Reactions: 2-(2,4-dichlorophenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions . These reactions are crucial for the formation of the compound’s complex heterocyclic structure.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include primary aromatic amines, formic acid, triethyl orthoformate, and DMF-DMA . The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and reaction time to ensure high yields and purity.
Major Products Formed: The major products formed from these reactions are the desired heterocyclic compounds, including various derivatives of the parent compound. These derivatives often exhibit similar biological activities and are used for further pharmacological studies .
科学研究应用
Its primary application is as a CDK2 inhibitor, which makes it a promising candidate for cancer treatment . The compound has shown significant cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) .
作用机制
The mechanism of action of 2-(2,4-dichlorophenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acid residues .
相似化合物的比较
Similar Compounds: Similar compounds include other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Uniqueness: What sets 2-(2,4-dichlorophenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its potent dual activity against multiple cancer cell lines and its significant inhibitory activity against CDK2 . This makes it a highly promising candidate for further development as an anticancer agent.
属性
分子式 |
C18H14Cl2N4S |
|---|---|
分子量 |
389.3 g/mol |
IUPAC 名称 |
15-(2,4-dichlorophenyl)-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene |
InChI |
InChI=1S/C18H14Cl2N4S/c19-10-6-7-11(13(20)8-10)16-22-17-15-12-4-2-1-3-5-14(12)25-18(15)21-9-24(17)23-16/h6-9H,1-5H2 |
InChI 键 |
KAWKJZWWKDDSPM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)C5=C(C=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11642119.png)
![(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642122.png)


![3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642148.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B11642152.png)
![(2E)-2-cyano-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B11642158.png)
![(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11642164.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B11642172.png)
![Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate](/img/structure/B11642175.png)
![3-iodo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11642181.png)
![(7Z)-3-phenyl-7-(pyridin-2-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11642189.png)
![4-[(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11642195.png)
